3-(Diethylsulfamoyl)benzene-1-sulfonyl chloride
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Overview
Description
3-(Diethylsulfamoyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H14ClNO4S2 and a molecular weight of 311.81 g/mol . This compound is characterized by the presence of both sulfonyl chloride and diethylsulfamoyl functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylsulfamoyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-aminobenzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient mixing to ensure uniformity. The product is then purified through crystallization or distillation to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
3-(Diethylsulfamoyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or sulfonyl chlorides with different substituents.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinic acids or sulfides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Substitution Reactions: Sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation Reactions: Sulfonic acids or sulfonyl chlorides with different substituents.
Reduction Reactions: Sulfinic acids or sulfides.
Scientific Research Applications
3-(Diethylsulfamoyl)benzene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Diethylsulfamoyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The diethylsulfamoyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylsulfamoyl)benzene-1-sulfonyl chloride
- 3-(Ethylsulfamoyl)benzene-1-sulfonyl chloride
- 3-(Propylsulfamoyl)benzene-1-sulfonyl chloride
Uniqueness
3-(Diethylsulfamoyl)benzene-1-sulfonyl chloride is unique due to the presence of the diethylsulfamoyl group, which provides distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. This uniqueness can influence the compound’s reactivity, selectivity, and applications in various chemical reactions and processes .
Properties
IUPAC Name |
3-(diethylsulfamoyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO4S2/c1-3-12(4-2)18(15,16)10-7-5-6-9(8-10)17(11,13)14/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRBXDUYMSHEHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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